molecular formula C24H23N5O3S B2970125 N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-23-2

N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2970125
CAS No.: 1105232-23-2
M. Wt: 461.54
InChI Key: PKKQKNMGXASWDG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core, substituted with a phenyl group at position 7, a pyrrolidine ring at position 2, and an acetamide moiety linked to a 2-methoxyphenyl group. This structure combines a rigid bicyclic system with polar and lipophilic substituents, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-32-18-12-6-5-11-17(18)25-19(30)15-29-23(31)21-22(20(27-29)16-9-3-2-4-10-16)33-24(26-21)28-13-7-8-14-28/h2-6,9-12H,7-8,13-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKQKNMGXASWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thioamides.

    Introduction of the Pyrrolidine Group: This step might involve nucleophilic substitution reactions where a pyrrolidine ring is introduced.

    Acetylation: The final step could involve acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazin Derivatives

Compound R₁ (Position 7) R₂ (Position 2) Acetamide Substituent
Target Compound Phenyl Pyrrolidin-1-yl N-(2-Methoxyphenyl)
N-(4-Fluorobenzyl)-... () 4-Fluorophenyl Pyrrolidin-1-yl N-(4-Fluorobenzyl)

Comparison with Coumarin-Based Acetamides ()

Two coumarin derivatives, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, share the acetamide functional group but differ in core structure (oxazepin/thiazolidin vs. thiazolo[4,5-d]pyridazin). These compounds demonstrated enhanced antioxidant activity over ascorbic acid, attributed to radical-scavenging phenolic groups and conjugated π-systems.

Heterocyclic Systems with Antimicrobial Potential ()

Compounds like 2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one and its derivatives (e.g., thiazolo[3,2-a]pyridines) highlight the role of thiazole rings in antimicrobial activity. While the target compound’s thiazolo[4,5-d]pyridazin core is distinct, its pyrrolidine and methoxyphenyl groups could modulate interactions with bacterial enzymes or membranes. However, antimicrobial activity cannot be assumed without direct testing .

Biological Activity

N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and underlying mechanisms, drawing from diverse research sources.

Synthesis

The compound can be synthesized through multicomponent reactions (MCRs), which have been shown to facilitate the rapid assembly of complex structures. Recent studies highlight the significance of MCRs in generating biologically active molecules efficiently, including derivatives with thiazole and pyridazine moieties that are essential for their activity .

Anticancer Activity

Several studies have indicated that compounds with thiazole and pyridazine frameworks exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported that specific thiazole derivatives showed IC50 values ranging from 1.33 to 17.5 μM against COX-II proteins, indicating their potential as anti-inflammatory agents with anticancer properties .

The biological activity of this compound is believed to stem from its ability to inhibit specific protein targets involved in cancer progression and inflammation. For instance, thiazole derivatives have been shown to modulate the activity of cyclooxygenase enzymes (COX), which play a critical role in inflammation and tumorigenesis. The structure of this compound suggests that it may interact with these proteins due to its specific functional groups and molecular conformation .

Neuroprotective Effects

In addition to anticancer properties, thiazole-based compounds have been investigated for their neuroprotective effects. Research has shown that certain thiazole derivatives exhibit anticonvulsant activity in animal models, suggesting a potential role in treating neurological disorders. The structural features of these compounds, such as the presence of a pyrrolidine ring, are thought to enhance their neuroprotective efficacy .

Case Studies and Research Findings

Study Findings Biological Activity
Evren et al., 2019Developed novel thiazole derivatives; tested against NIH/3T3 and A549 cellsStrong anticancer activity with selectivity (IC50 values reported)
Alegaon et al., 2023Identified several pyrazole derivatives with COX-II inhibitory potentialEffective anti-inflammatory agents with IC50 values ranging from 1.33 to 17.5 μM
PMC7038231Explored multicomponent reactions for synthesizing bioactive moleculesHighlighted the significance of thiazoles in anticancer drug development

Q & A

Q. What are the standard synthetic routes for preparing N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

The compound is synthesized via multi-step reactions involving heterocyclic core formation and subsequent functionalization. Key steps include:

  • Thiazolo[4,5-d]pyridazinone core assembly : Condensation of substituted pyridazine precursors with thiourea derivatives under acidic conditions, followed by oxidation to form the thiazolo ring .
  • Acetamide coupling : Reacting the core with chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction progress is monitored by TLC .
  • Pyrrolidine substitution : Introducing the pyrrolidin-1-yl group via nucleophilic substitution or Buchwald-Hartwig amination .

Q. How is the compound characterized for structural confirmation?

Structural elucidation involves:

  • Spectroscopic methods : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, especially the methoxyphenyl and pyrrolidine substituents .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Used when single crystals are obtainable, providing definitive bond lengths and angles for the thiazolo-pyridazinone system .

Q. What initial biological screening methods are recommended for this compound?

  • Enzyme inhibition assays : Test activity against kinases or proteases due to structural similarity to known inhibitors (e.g., thiazolo-pyrimidine derivatives) .
  • Cellular viability assays : Use MTT or resazurin-based protocols in cancer cell lines to assess cytotoxicity .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide dosing in preclinical models .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo-pyridazinone core?

  • Reaction condition tuning : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Base selection : Strong bases (e.g., NaH) enhance nucleophilicity in heterocyclic ring closure, while weaker bases (e.g., Et₃N) minimize side reactions .
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency for pyrrolidine introduction .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination with ATP concentration controls in kinase assays) .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
  • Target engagement studies : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .

Q. What strategies improve solubility and bioavailability of this compound?

  • Prodrug design : Introduce phosphate or ester groups on the methoxyphenyl or acetamide moieties for enhanced aqueous solubility .
  • Cocrystal engineering : Screen with coformers (e.g., succinic acid) to modify crystallinity and dissolution rates .
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to improve plasma half-life in pharmacokinetic studies .

Q. How to computationally model its interaction with biological targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes in kinase active sites (e.g., CDK2 or Aurora kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes and identify critical hydrogen bonds .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Methodological Notes

  • Contradictions in evidence : For example, reaction yields for similar acetamide derivatives vary between 2–5% in traditional routes vs. 15–20% in microwave-assisted syntheses . Researchers should prioritize condition optimization.
  • Critical parameters : Purity (>95% by HPLC) is essential for biological studies to avoid confounding results .

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